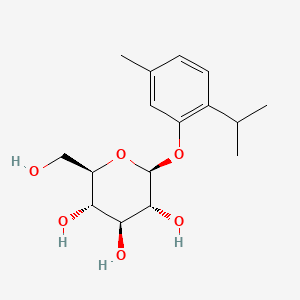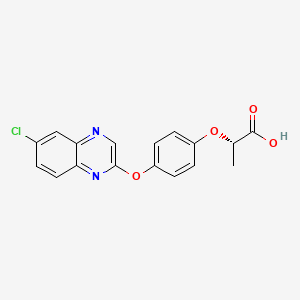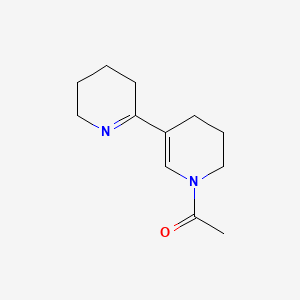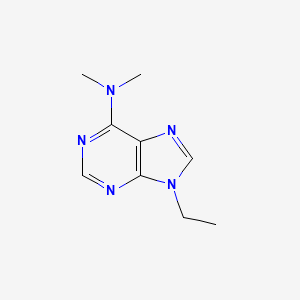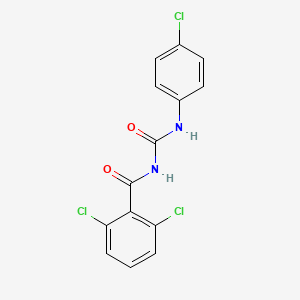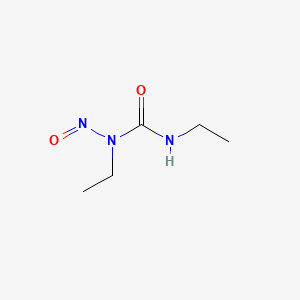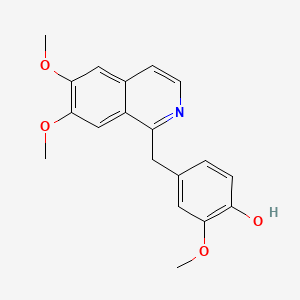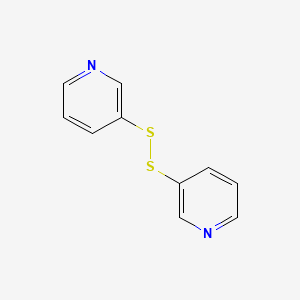
1,2-Di(pyridin-3-yl)disulfane
説明
Synthesis Analysis
1,2-Di(pyridin-3-yl)disulfane synthesis involves oxidation processes where thiols are converted to disulfides in the presence of oxidizing agents in various mediums. A broad range of symmetrical disulfides, including alkyl, aryl, and heterocyclic variants, can be synthesized efficiently under mild and metal-free conditions, achieving almost quantitative yields (Samanta et al., 2016). This suggests that 1,2-Di(pyridin-3-yl)disulfane could potentially be synthesized through similar pathways involving the oxidative coupling of thiols.
Molecular Structure Analysis
The molecular structure of related disulfides and their complexes often involves crystallographic inversion centers and is stabilized by various interactions, including C-H···N and C-H···S, forming three-dimensional networks. For instance, 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane has been obtained as monoclinic crystals, highlighting the structural intricacy that 1,2-Di(pyridin-3-yl)disulfane might exhibit (Lennartson & McKenzie, 2011).
Chemical Reactions and Properties
The chemical reactions involving disulfides like 1,2-Di(pyridin-3-yl)disulfane are characterized by processes such as oxidative addition, where the sulfur-sulfur bond interacts with metal complexes leading to various coordination structures. Such reactions are pivotal for synthesizing metal-thiolate complexes with diverse properties and applications (Sukcharoenphon et al., 2001).
Physical Properties Analysis
The physical properties of disulfides, including 1,2-Di(pyridin-3-yl)disulfane, can be inferred from their crystallographic data, indicating stable structures under various conditions. For example, compounds like 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane show significant stability and structural integrity, suggesting that 1,2-Di(pyridin-3-yl)disulfane would have comparable physical robustness (Lennartson & McKenzie, 2011).
Chemical Properties Analysis
1,2-Di(pyridin-3-yl)disulfane, like its related compounds, is expected to exhibit a range of chemical properties, including the ability to undergo further reactions with organometallic reagents. This reactivity is crucial for its applications in synthesizing more complex molecules and materials with specific functionalities (Hai‐Bin Zhu et al., 2014).
科学的研究の応用
Diverse S-S Bond Reactions Promoted by Metal Coordination : The study by Zhu et al. (2010) in the "European Journal of Inorganic Chemistry" highlights that diverse in situ S-S bond reactions, such as S-oxidation and S-S and C-S bond scission, can occur in the presence of metal coordination, leading to the formation of new components. These reactions can be controlled for selective outcomes (Zhu, Li, Xu, & Gou, 2010).
Formation of Iron(II) Complexes : Cook et al. (2015) in "Inorganic chemistry frontiers" demonstrated the formation of Iron(II) complexes with derivatives of 1,2-Di(pyridin-3-yl)disulfane, showcasing a subtle interplay between spin-crossover and crystallographic phase changes (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Redox Addressable Ligands in Copper(I) Coordination Chemistry : The study by Constable et al. (2010) in "CrystEngComm" indicates that 1,2-Di(pyridin-3-yl)disulfane-based ligands can act as redox addressable ligands in copper(I) coordination chemistry, highlighting the role of oligosulfide bridges (Constable, Housecroft, Neuburger, Price, & Zampese, 2010).
Reactions of S-S Function Under Metal-Mediated and Metal-Free Thermolysis Conditions : Zhu et al. (2010) in "Inorganic Chemistry Communications" explored the reactivities of S-S function under both metal-mediated and metal-free conditions, showing the formation of different compounds based on the reaction environment (Zhu, Li, Wang, Lu, & Gou, 2010).
Synthesis and Applications of 2,6-Dipyrazolylpyridine Derivatives and Their Complexes : The research by Halcrow (2014) in the "New Journal of Chemistry" surveys developments in the chemistry of 2,6-Dipyrazolylpyridine derivatives, including 1,2-Di(pyridin-3-yl)disulfane, highlighting their use in spin-crossover switches, biomedical sensors, and catalysis (Halcrow, 2014).
特性
IUPAC Name |
3-(pyridin-3-yldisulfanyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2/c1-3-9(7-11-5-1)13-14-10-4-2-6-12-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURPISYZTZHYBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)SSC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276688 | |
| Record name | 3,3'-Dithiodipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Di(pyridin-3-yl)disulfane | |
CAS RN |
24367-50-8 | |
| Record name | 3,3-Dithiodipyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024367508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Dithiodipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-DITHIODIPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R643J1XSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2r,3s,3As,11ar)-7-amino-2-(hydroxymethyl)-2,3,3a,4,5,11a-hexahydrofuro[3',2':5,6]pyrido[1,2-e]purin-3-ol](/img/structure/B1203333.png)

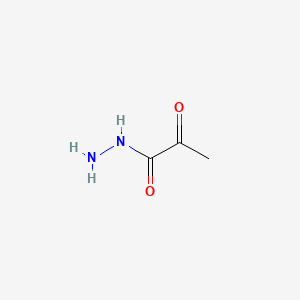
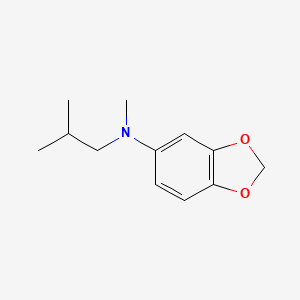
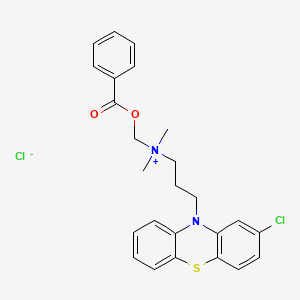
![3,8-Dimethyl-3-(4-methylpent-3-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazol-9-ol](/img/structure/B1203347.png)
